CH-5137291
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1043446-39-4 |
|---|---|
Molecular Formula |
C18H14F3N5O3S2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29) |
InChI Key |
JIIHFLNYGVNTFP-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH-5137291; CH 5137291; CH5137291; UNII-A5ZX7J376H; A5ZX7J376H; CHEMBL1290098. |
Origin of Product |
United States |
Discovery and Medicinal Chemistry of Ch 5137291
Historical Context of Thiohydantoin Derivatives in Androgen Receptor Research
The development of non-steroidal androgen receptor antagonists has been a cornerstone of therapy for androgen-dependent diseases, most notably prostate cancer. Early non-steroidal antiandrogens, while effective, were often beset by issues of partial agonism, where under certain conditions, they could activate the androgen receptor instead of blocking it. This limitation spurred the search for true "pure" antagonists.
The thiohydantoin scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, emerged as a promising pharmacophore in this pursuit. This chemical moiety serves as a rigid core from which various substituents can be strategically positioned to interact with the ligand-binding domain of the androgen receptor. The versatility of the thiohydantoin ring allows for fine-tuning of the molecule's electronic and steric properties to achieve high-affinity binding and potent antagonism.
A significant milestone in the history of thiohydantoin-based AR antagonists was the development of enzalutamide (B1683756). This second-generation non-steroidal antiandrogen demonstrated superior efficacy compared to its predecessors by not only blocking androgen binding but also preventing nuclear translocation of the androgen receptor and its interaction with DNA. The clinical success of enzalutamide validated the thiohydantoin scaffold as a privileged structure for the design of potent AR antagonists and set the stage for the development of next-generation compounds like CH-5137291, which aimed to address remaining challenges such as acquired resistance.
Structure-Activity Relationship (SAR) Studies for this compound Optimization
The journey to discover this compound was a meticulous process of molecular design and optimization, guided by extensive structure-activity relationship (SAR) studies. The primary goal was to develop a pure androgen receptor antagonist that would be effective in castration-resistant prostate cancer (CRPC) models and overcome the limitations of earlier compounds.
Design Strategies for Enhanced Androgen Receptor Antagonism
The design of this compound was rooted in the hypothesis that a pure AR antagonist, devoid of any agonist activity, would completely shut down AR signaling and prove more efficacious. google.com The initial design strategy drew inspiration from the understanding of estrogen receptor pure antagonists and focused on creating molecules that could induce a conformational change in the androgen receptor that is incompatible with its activation. google.com This involved designing both steroidal and non-steroidal derivatives that were predicted to inhibit the folding of helix 12 of the AR ligand-binding domain, a critical step for receptor activation. google.com
A key aspect of the design was to ensure the compound could effectively inhibit the AR even in the context of AR overexpression, a common mechanism of resistance in CRPC. google.com The lead compound, CH4933468, a non-steroidal thiohydantoin derivative, showed promise but had a critical flaw that needed to be addressed. dntb.gov.uanih.gov
Modifications to Mitigate Agonist Metabolite Formation
A significant challenge encountered with the lead compound, CH4933468, was its metabolism to a dealkylated metabolite that exhibited strong agonist activity. google.comnih.gov This metabolic conversion undermined the desired pure antagonist profile and limited its in vivo efficacy. google.com To overcome this, a key modification was the replacement of the alkylsulfonamide moiety with a phenylsulfonamide group. dntb.gov.ua This strategic change was designed to block the metabolic pathway responsible for the formation of the agonist metabolite, ensuring that the compound maintained its pure antagonistic activity in vivo. google.comdntb.gov.ua This modification proved successful in preventing the formation of agonistic metabolites in various species, including rats, mice, monkeys, and dogs. google.com
Influence of Structural Motifs on Androgen Receptor Binding and Activity
Further optimization of the lead structure involved modifications to enhance its potency and pharmacokinetic properties. One crucial change was the replacement of a phenyl ring with a pyridine (B92270) ring. dntb.gov.ua This modification served a dual purpose: it improved the in vivo potency of the compound and reduced its affinity for the hERG potassium channel, thereby mitigating the risk of cardiac side effects. dntb.gov.ua
Docking models of this compound bound to the androgen receptor revealed the molecular basis for its pure antagonist activity. The sulfonamide group of this compound was shown to directly interact with the methionine residue at position 895 (M895) of the AR. google.com This interaction is thought to physically prevent the proper folding of helix 12, a conformational change that is essential for the recruitment of coactivators and the subsequent activation of the receptor. google.com This mechanism of action distinguishes this compound from earlier antagonists like bicalutamide (B1683754), which does not directly interact with M895 and inhibits helix 12 folding indirectly. google.com
The potent antagonistic activity of this compound was demonstrated in various in vitro assays. It exhibited an IC50 of 300 nM in a reporter gene assay and showed no agonist activity even at high concentrations. google.com Furthermore, it effectively inhibited the growth of castration-resistant prostate cancer cells that overexpress the androgen receptor. google.com
| Compound | Key Structural Features | Androgen Receptor Activity | Metabolite Activity |
| CH4933468 (Lead) | Alkylsulfonamide, Phenyl ring | Antagonist | Agonist |
| This compound | Phenylsulfonamide, Pyridine ring | Pure Antagonist | No Agonist Metabolite |
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound and its analogues relies on established principles of organic chemistry, with a focus on the construction of the core thiohydantoin ring system.
Chemical Synthesis Pathways for Thiohydantoin Core
The synthesis of 5,5-disubstituted thiohydantoin derivatives, the core structure of this compound, can be achieved through several synthetic routes. A common and efficient method involves the reaction of an appropriate α-amino acid or its corresponding nitrile with an isothiocyanate.
In the context of this compound, a plausible synthetic approach for the thiohydantoin core would begin with the reaction of 2-aminoisobutyric acid (or its corresponding nitrile) with a substituted phenyl isothiocyanate. The 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is a key intermediate for introducing the A-ring of the antagonist. The reaction between the amino group of the 2-aminoisobutyric acid derivative and the isothiocyanate group forms a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by acid or base, leads to the formation of the 5,5-dimethylthiohydantoin ring.
The purification of the final product is typically achieved through chromatographic techniques to ensure high purity. The structural identity and purity of this compound and its intermediates are confirmed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
Derivatization Strategies for Sulfonamide and Pyridine Moieties
The development of this compound, a potent androgen receptor (AR) pure antagonist, emerged from a strategic medicinal chemistry effort aimed at optimizing a lead compound, CH4933468. nih.govnih.gov This earlier compound, while promising, was hindered by the metabolic formation of an agonist, which compromised its potential therapeutic efficacy in castration-resistant prostate cancer (CRPC). nih.govaacrjournals.org The successful optimization leading to this compound involved targeted derivatization of two key structural components: the sulfonamide and a core aromatic ring system. nih.gov
A second key derivatization strategy involved the modification of a phenyl ring within the core structure of the molecule. nih.gov In an effort to enhance the compound's in vivo potency and to mitigate off-target effects, specifically affinity for the hERG potassium channel, the phenyl ring was replaced with a pyridine ring. nih.gov This bioisosteric replacement proved to be a successful strategy, contributing to an improved pharmacological profile for the resulting series of compounds.
Through these targeted derivatization strategies, this compound was identified as a clinical candidate with a significantly improved profile over its predecessor. aacrjournals.org The strategic replacement of the alkylsulfonamide with a phenylsulfonamide and the phenyl ring with a pyridine ring culminated in a potent and orally active AR pure antagonist. nih.govaacrjournals.org Pharmacological evaluation demonstrated that this compound effectively inhibited AR-mediated transactivation and the proliferation of prostate cancer cells. nih.gov Furthermore, it was shown to inhibit the nuclear translocation of the androgen receptor, a mechanism distinct from that of other anti-androgens like bicalutamide. nih.govaacrjournals.orgspandidos-publications.com The successful discovery of this compound underscores the power of rational drug design and targeted derivatization to overcome metabolic liabilities and enhance therapeutic potential.
| Compound ID | Key Structural Moieties | Rationale for Derivatization | Outcome |
| CH4933468 (Lead Compound) | Alkylsulfonamide, Phenyl Ring | - | Metabolized to an agonist, limiting in vivo efficacy. nih.govnih.govaacrjournals.org |
| This compound (Optimized Compound) | Phenylsulfonamide, Pyridine Ring | 1. Sulfonamide Moiety: Replacement of alkylsulfonamide with phenylsulfonamide to prevent formation of agonist metabolites. nih.gov 2. Aromatic Ring: Replacement of phenyl ring with a pyridine ring to improve in vivo potency and reduce hERG affinity. nih.gov | Potent and orally active AR pure antagonist with no agonist metabolite formation. nih.govaacrjournals.org Showed significant anti-tumor activity in CRPC xenograft models. nih.govnih.gov |
Molecular and Cellular Mechanisms of Ch 5137291 Action
Primary Molecular Target Engagement of CH-5137291
The principal molecular activity of this compound is its direct interaction with the androgen receptor, a ligand-activated transcription factor crucial for the development and progression of prostate cancer. ebi.ac.uknih.gov Unlike first-generation antiandrogens, this compound functions as a pure antagonist, effectively preventing the receptor from adopting an active conformation. nih.govspandidos-publications.com
This compound exerts its antagonistic effect by binding to the ligand-binding domain (LBD) of the androgen receptor. ebi.ac.ukembopress.org The LBD is a critical region of the receptor responsible for binding to androgenic hormones like testosterone (B1683101) and dihydrotestosterone, a process that initiates a conformational change necessary for receptor activation. ebi.ac.uk
Computational docking models provide insight into the specific interactions between this compound and the AR LBD. spandidos-publications.com These models suggest that the terminal sulfonamide group of the this compound molecule sterically clashes with the methionine residue at position 895 (M895) located in helix 12 of the LBD. spandidos-publications.com This collision is predicted to physically prevent the proper folding of helix 12, a conformational change that is essential for coactivator recruitment and subsequent agonist activity. spandidos-publications.com By preventing this structural rearrangement, this compound locks the receptor in an inactive state, thereby functioning as a pure antagonist. spandidos-publications.com
This compound demonstrates potent and specific antagonism against the wild-type androgen receptor. spandidos-publications.com In functional assays, it acts as a pure antagonist, inhibiting the transcriptional activity of the wild-type AR. spandidos-publications.com This is in contrast to older antiandrogens like bicalutamide (B1683754), which can exhibit partial agonist activity under certain conditions. spandidos-publications.com The interaction is highly specific; this compound shows weaker antagonistic effects on the progesterone (B1679170) receptor compared to bicalutamide and does not exhibit significant agonist or antagonist effects on the glucocorticoid receptor, mineralocorticoid receptor, or estrogen receptor α. spandidos-publications.com
Docking models confirm that the antagonistic mechanism involving the collision with the M895 residue in helix 12 is effective for the wild-type AR. spandidos-publications.com This specific interaction underpins its ability to completely inhibit the folding of helix 12, resulting in a pure antagonist effect. spandidos-publications.com
A significant aspect of this compound's mechanism is its sustained antagonistic activity against common AR mutations that confer resistance to other antiandrogens. spandidos-publications.com Point mutations in the AR LBD, such as W741C and T877A, are known mechanisms of resistance where first-generation antagonists like bicalutamide can be converted into agonists. spandidos-publications.comnih.gov
This compound maintains its function as a pure antagonist on the transcriptional activity of both W741C and T877A mutant ARs. spandidos-publications.com The docking model for the W741C-mutant AR indicates that the terminal sulfonamide group of this compound still collides intensively with the M895 residue, similar to its interaction with the wild-type receptor. spandidos-publications.com This interaction prevents the folding of helix 12 and preserves the compound's pure antagonist effect, even in this clinically relevant mutant. spandidos-publications.com This demonstrates that the binding dynamic of this compound is robust and not easily subverted by these specific resistance mutations. spandidos-publications.com
| Androgen Receptor Type | This compound Effect | Bicalutamide Effect | Reference |
|---|---|---|---|
| Wild-Type AR | Pure Antagonist | Partial/Full Agonist (in some contexts) | spandidos-publications.com |
| W741C Mutant AR | Pure Antagonist | Partial/Full Agonist | spandidos-publications.com |
| T877A Mutant AR | Pure Antagonist | Partial/Full Agonist | spandidos-publications.com |
Disruption of Androgen Receptor Subcellular Localization by this compound
Beyond its direct antagonism at the ligand-binding domain, a key feature of this compound's mechanism is its ability to inhibit the nuclear translocation of the androgen receptor. spandidos-publications.comspandidos-publications.comspandidos-publications.com For the AR to function as a transcription factor, it must move from the cytoplasm into the nucleus upon ligand binding. ebi.ac.uk By preventing this critical step, this compound provides an additional layer of AR signaling inhibition.
This compound effectively inhibits the nuclear translocation of both wild-type and mutant ARs. spandidos-publications.comscispace.com In experimental studies using prostate cancer cells, this compound was shown to prevent the movement of AR from the cytoplasm to the nucleus, even in the presence of a synthetic androgen (R1881) that would normally induce this shift. scispace.com This inhibitory effect was observed for wild-type AR as well as the W741C and T877A mutant variants. spandidos-publications.comscispace.com
Importantly, in the absence of androgens, this compound does not induce AR nuclear translocation, confirming its lack of agonist activity in this context. scispace.com This contrasts with bicalutamide, which fails to inhibit AR nuclear translocation in the presence of androgens and can even induce it in their absence. scispace.com
The inhibition of nuclear translocation by this compound directly alters the subcellular distribution of the AR protein. spandidos-publications.com Western blot analysis of cellular fractions from prostate cancer cells treated with this compound reveals a distinct shift in AR localization. scispace.com
Treatment with the compound leads to a decrease in the level of nuclear AR and a corresponding increase in the level of cytoplasmic AR. spandidos-publications.comscispace.com This occurs without affecting the total cellular levels of the AR protein. spandidos-publications.comscispace.com This sequestration of the androgen receptor in the cytoplasm effectively prevents it from accessing its target genes in the nucleus, thereby shutting down its transcriptional activity. This mechanism is effective not only in androgen-dependent cells but also in androgen-independent models where AR signaling remains active. spandidos-publications.com
| Treatment | Nuclear AR Level | Cytoplasmic AR Level | Total AR Level | Reference |
|---|---|---|---|---|
| This compound | Decreased | Increased | No Change | spandidos-publications.comscispace.com |
| Bicalutamide | Increased | No significant change | No Change | spandidos-publications.comscispace.com |
Impact on Androgen Receptor Transcriptional Activity
This compound demonstrates a significant impact on the transcriptional activity of the Androgen Receptor (AR), functioning as a pure antagonist. This activity is crucial in the context of prostate cancer, where AR signaling is a key driver of tumor growth.
This compound acts as a pure antagonist on the transcriptional activity of the Androgen Receptor, a mechanism that distinguishes it from first-generation antiandrogens like bicalutamide. While bicalutamide can exhibit partial agonist activity, particularly in the context of AR overexpression or certain mutations, this compound consistently suppresses AR-mediated gene transcription. Reporter gene assays have demonstrated that this compound completely inhibits AR-mediated transactivation in cells with wild-type AR as well as in those with common resistance-conferring mutations such as W741C and T877A.
A key aspect of its antagonistic action is the inhibition of AR nuclear translocation. In the presence of androgens, the AR typically moves from the cytoplasm into the nucleus to bind to DNA and activate gene expression. This compound effectively prevents this nuclear translocation for both wild-type and mutant ARs. This is a distinct mechanism compared to bicalutamide, which does not inhibit AR nuclear translocation and can even induce it in the absence of androgens. The ability of this compound to inhibit this crucial step contributes significantly to its pure antagonist profile.
The structural basis for the pure antagonism of this compound lies in its specific interaction with the ligand-binding domain of the Androgen Receptor. The folding of Helix 12 of the AR is a critical conformational change required for the receptor to become transcriptionally active upon ligand binding. Docking model analyses have revealed that this compound directly interferes with this process.
Specifically, the terminal sulfonamide group of the this compound molecule intensively collides with the methionine 895 (M895) residue located in Helix 12 of the AR. nih.gov This steric hindrance prevents Helix 12 from adopting its active conformation. This inhibitory action occurs in both the wild-type AR and in mutant forms like the W741C-mutant AR. nih.gov By preventing the proper folding of Helix 12, this compound ensures that the receptor remains in an inactive state, thereby completely blocking its ability to initiate gene transcription and resulting in a pure antagonist effect. nih.gov
Table 1: Effect of this compound on Transcriptional Activity of Different Androgen Receptor (AR) Variants
| AR Variant | Effect of Bicalutamide | Effect of this compound |
|---|---|---|
| Wild-Type AR | Partial Antagonist/Agonist | Pure Antagonist |
| W741C Mutant AR | Agonist | Pure Antagonist |
| T877A Mutant AR | Antagonist | Pure Antagonist |
A direct consequence of the antagonistic action of this compound is the downregulation of genes targeted by the Androgen Receptor. A primary biomarker for AR activity in prostate cancer is the prostate-specific antigen (PSA). Studies have shown that this compound effectively suppresses the expression of PSA. In xenograft models of castration-resistant prostate cancer, administration of this compound led to a complete inhibition of the increase in plasma PSA levels. bohrium.com Furthermore, in studies involving cynomolgus monkeys, a dose of 100 mg/kg of this compound resulted in an 80% decrease in serum PSA levels. nih.govbohrium.com This potent downregulation of a key AR target gene underscores the compound's efficacy in inhibiting the AR signaling pathway.
Selectivity Profile of this compound Against Nuclear Receptor Superfamily
The selectivity of a compound for its intended target over other related receptors is a critical aspect of its pharmacological profile, as it can influence its therapeutic window and side-effect profile. The nuclear receptor superfamily includes a range of structurally related transcription factors, such as the progesterone, glucocorticoid, mineralocorticoid, and estrogen receptors.
Specific data from the searched scientific literature evaluating the direct cross-reactivity of this compound with the progesterone receptor (PR) is not currently available.
Detailed assessments of the binding affinity and functional activity of this compound against the glucocorticoid (GR), mineralocorticoid (MR), and estrogen (ER) receptors are not available in the public scientific literature found through the conducted searches.
Table of Compounds Mentioned
Preclinical Efficacy Studies of Ch 5137291
In Vitro Growth Inhibitory Activity in Prostate Cancer Cell Lines
The antiproliferative effects of CH-5137291 have been assessed across a panel of prostate cancer cell lines that represent different stages and characteristics of the disease. researchgate.net
In hormone-sensitive prostate cancer cell lines, this compound has demonstrated potent growth-inhibitory activity. spandidos-publications.com Studies directly comparing its effects to the established antiandrogen bicalutamide (B1683754) showed that this compound more effectively inhibited cell growth in both VCaP and LNCaP cells. spandidos-publications.comspandidos-publications.com For instance, in VCaP cells stimulated with the synthetic androgen R1881, this compound completely inhibited growth at concentrations of 3–30 μM. spandidos-publications.com In contrast, while bicalutamide was inhibitory at 3 μM, it paradoxically induced cell growth at a higher concentration of 30 μM. spandidos-publications.com LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells that are widely used in prostate cancer research. wikipedia.orgnih.gov
This compound has shown significant efficacy in cell line models that mimic castration-resistant prostate cancer (CRPC), a stage where tumors progress despite low androgen levels. spandidos-publications.comspandidos-publications.com These models represent key mechanisms of resistance, such as AR overexpression and androgen-independent AR activation. spandidos-publications.comspandidos-publications.com
The LNCaP-BC2 cell line is a CRPC model characterized by the overexpression of the androgen receptor. spandidos-publications.comaacrjournals.org In this cell line, this compound demonstrated complete inhibition of cell growth. spandidos-publications.combioworld.com This was a notable contrast to bicalutamide, which exhibited a biphasic activity, meaning it was only partially effective at inhibiting growth. spandidos-publications.com
In the LNCaP-CS10 cell line, which models androgen-independent AR activation (an "outlaw" pathway), this compound again showed strong inhibition of cell growth. spandidos-publications.comaacrjournals.orgbioworld.com Remarkably, bicalutamide was found to stimulate the proliferation of these cells, highlighting a potential liability of older antiandrogens in certain resistance contexts. spandidos-publications.com The mechanism behind this compound's effectiveness in this model involves decreasing the level of nuclear AR, thereby preventing its action on gene expression. aacrjournals.orgbioworld.com
Resistance to antiandrogen therapy can also arise from mutations in the AR ligand-binding domain. This compound has been tested against such mutations. bioworld.com Reporter gene assays have shown that this compound acts as a pure antagonist against both the wild-type AR and clinically relevant mutant forms, including the W741C (bicalutamide-resistant) and T877A (flutamide-resistant) mutants. spandidos-publications.comaacrjournals.orgbioworld.com Unlike bicalutamide, which can act as an agonist for the W741C mutant AR, this compound consistently inhibited the transcriptional activity of these mutant receptors. spandidos-publications.combioworld.com This was achieved by inhibiting the nuclear translocation of all tested AR types. aacrjournals.org
In Vitro Growth Inhibitory Activity of this compound
| Cell Line | Model Type | Key Findings for this compound | Comparison with Bicalutamide |
|---|---|---|---|
| VCaP | Hormone-Sensitive | Completely inhibited growth. spandidos-publications.com | Bicalutamide induced growth at higher concentrations. spandidos-publications.com |
| LNCaP | Hormone-Sensitive | Demonstrated stronger growth inhibition. spandidos-publications.com | Less effective than this compound. spandidos-publications.com |
| LNCaP-BC2 | CRPC (AR Overexpression) | Completely inhibited cell growth. spandidos-publications.com | Showed only partial, biphasic activity. spandidos-publications.com |
| LNCaP-CS10 | CRPC (Androgen-Independent AR Activation) | Strongly inhibited cell growth. spandidos-publications.com | Stimulated cell proliferation. spandidos-publications.com |
| Mutant ARs (W741C, T877A) | CRPC (AR Mutation) | Acted as a pure antagonist, inhibiting nuclear translocation and transcriptional activity. spandidos-publications.comaacrjournals.org | Acted as a partial or full agonist. spandidos-publications.com |
Efficacy in Castration-Resistant Prostate Cancer Cell Models
In Vivo Antitumor Activity in Prostate Cancer Xenograft Models
The antitumor effects of this compound have been confirmed in in vivo xenograft models, where human prostate cancer cells are implanted into immunodeficient mice. researchgate.net In models using LNCaP (hormone-sensitive), LNCaP-BC2, and LNCaP-CS10 (castration-resistant) cells, this compound strongly inhibited tumor growth. spandidos-publications.comspandidos-publications.com
In castrated mice bearing LNCaP-BC2 and LNCaP-CS10 xenografts, this compound potently inhibited tumor growth. spandidos-publications.com The tumor growth inhibition (TGI) was 104% in the LNCaP-BC2 model and 88% in the LNCaP-CS10 model. spandidos-publications.comresearchgate.net Furthermore, this compound completely inhibited the increase in plasma prostate-specific antigen (PSA) levels, a key biomarker for prostate cancer, in both models. spandidos-publications.comresearchgate.net In stark contrast, bicalutamide showed almost no inhibitory effect on either tumor growth or PSA levels in these castration-resistant xenograft models. spandidos-publications.comresearchgate.net
Additionally, this compound demonstrated efficacy as a second-line therapy, inhibiting the growth of LNCaP tumors that had developed resistance to bicalutamide treatment. spandidos-publications.comspandidos-publications.com In a hormone-sensitive LNCaP xenograft model, this compound also showed potent first-line antitumor activity, prolonging the time to disease progression compared with bicalutamide. bioworld.com
In Vivo Antitumor Activity of this compound
| Xenograft Model | Model Type | Key Findings for this compound | Comparison with Bicalutamide |
|---|---|---|---|
| LNCaP | Hormone-Sensitive | Prolonged time to progression as first-line therapy; inhibited growth in bicalutamide-resistant tumors. spandidos-publications.combioworld.com | Showed a weaker effect. spandidos-publications.comspandidos-publications.com |
| LNCaP-BC2 | Castration-Resistant (AR Overexpression) | Potently inhibited tumor growth (104% TGI) and PSA production. spandidos-publications.comresearchgate.net | Showed almost no effect on tumor growth or PSA. spandidos-publications.comresearchgate.net |
| LNCaP-CS10 | Castration-Resistant (Androgen-Independent) | Potently inhibited tumor growth (88% TGI) and PSA production. spandidos-publications.comresearchgate.net | Showed almost no effect on tumor growth or PSA. spandidos-publications.comresearchgate.net |
Inhibition of Tumor Growth in Castration-Resistant Prostate Cancer Xenografts
Preclinical investigations using xenograft models of castration-resistant prostate cancer (CRPC) have demonstrated the potent antitumor activity of this compound. In studies involving LNCaP-CS10 and LNCaP-BC2 cells, which represent CRPC, this compound showed strong inhibition of cell growth. bioworld.com
The in vivo efficacy was further examined in xenograft models derived from these cell lines. In the LNCaP-BC2 xenograft model, this compound exhibited a significant, dose-dependent antitumor effect. bioworld.com Similarly, robust tumor growth inhibition was observed in the LNCaP-CS10 xenograft model. bioworld.com Notably, this compound was also found to inhibit the growth of LNCaP tumors that had developed resistance to bicalutamide treatment, highlighting its potential efficacy in advanced disease settings. bioworld.com
Table 1: Effect of this compound on Tumor Growth in CRPC Xenograft Models
| Xenograft Model | Compound | Key Finding |
|---|---|---|
| LNCaP-BC2 | This compound | Dose-dependent antitumor effect. |
| LNCaP-CS10 | This compound | Strong inhibition of tumor growth. |
| Bicalutamide-Resistant LNCaP | This compound | Inhibition of tumor growth. |
Pharmacodynamic Biomarker Modulation in Xenograft Models (e.g., PSA levels)
The effect of this compound on pharmacodynamic biomarkers was assessed to understand its biological activity in vivo. Plasma Prostate-Specific Antigen (PSA) levels, a key biomarker for prostate cancer, were monitored in the xenograft models as an indicator of androgen receptor (AR) antagonist activity. bioworld.com
In both the LNCaP-BC2 and LNCaP-CS10 xenograft models, treatment with this compound resulted in the complete inhibition of the increase in plasma PSA levels. bioworld.com This effect was observed even at lower doses and was achieved without demonstrating any agonistic (stimulatory) activity on the AR. bioworld.com The reduction in PSA levels correlated well with the observed antitumor effects of the compound, reinforcing the link between its mechanism of action and its efficacy. bioworld.com
Table 2: Modulation of PSA Levels by this compound in CRPC Xenograft Models
| Xenograft Model | Biomarker | Effect of this compound |
|---|---|---|
| LNCaP-BC2 | Plasma PSA | Complete inhibition of increase. |
| LNCaP-CS10 | Plasma PSA | Complete inhibition of increase. |
Prolongation of Time to Progression in Xenograft Models
The efficacy of this compound in delaying tumor progression has been evaluated in preclinical models. In the LNCaP-BC2 xenograft mouse model, treatment with this compound resulted in a longer time to progression when compared with the established antiandrogen, bicalutamide. bioworld.com This suggests that this compound may offer a more durable antitumor response. The sustained inhibition of tumor growth and the complete suppression of plasma PSA level increases observed in these models further support the compound's potential to prolong the time to disease progression. bioworld.com
Pharmacological Characterization and Comparative Analysis of Ch 5137291
Preclinical Pharmacokinetic and Pharmacodynamic Evaluations
Preclinical studies utilizing animal models are crucial for understanding the pharmacological profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), as well as its effects on the body (pharmacodynamics) biotechfarm.co.ilijrpc.com. These studies bridge the gap between laboratory research and potential clinical applications in humans biotechfarm.co.il.
Absorption and Systemic Exposure in Preclinical Animal Models
Preclinical pharmacokinetic studies in various animal species, including rats, mice, monkeys, and dogs, are conducted to assess the absorption and systemic exposure of compounds like CH-5137291 biotechfarm.co.ilresearchgate.netaacrjournals.org. Understanding absorption, the process by which a drug enters the bloodstream, is fundamental for determining appropriate dosing strategies biotechfarm.co.il. Oral absorption studies, in particular, are vital for orally administered drugs, providing insights into their behavior within the gastrointestinal tract biotechfarm.co.il. Factors such as solubility and the presence of food can influence this process biotechfarm.co.il.
Studies in cynomolgus monkeys demonstrated that the serum concentration of this compound increased in a dose-dependent manner spandidos-publications.comspandidos-publications.comresearchgate.net. This indicates that as the administered dose of this compound increases, the amount of the compound in the bloodstream also increases proportionally in this preclinical model.
Relationship Between Exposure and Pharmacodynamic Response (e.g., PSA inhibition)
A key aspect of preclinical evaluation is establishing the relationship between the systemic exposure of a compound and its pharmacodynamic effects. For this compound, prostate-specific antigen (PSA) serves as a pharmacodynamic biomarker in preclinical studies spandidos-publications.comspandidos-publications.com.
In cynomolgus monkeys treated with this compound, serum PSA concentration decreased in inverse proportion to the dosage of the compound spandidos-publications.comspandidos-publications.com. A maximum of 80% inhibition of PSA was observed at a dose of 100 mg/kg in these studies spandidos-publications.comspandidos-publications.comresearchgate.net. This demonstrates a clear exposure-response relationship, where higher systemic exposure to this compound correlates with a greater reduction in PSA levels.
In xenograft models, plasma PSA levels correlated well with the antitumor effect of this compound spandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.net. This compound completely inhibited the increase in plasma PSA level in these models, even at a dose of 10 mg/kg spandidos-publications.comspandidos-publications.com.
Table 1: this compound Exposure and PSA Levels in Cynomolgus Monkeys
| Dose (mg/kg) | This compound Serum Concentration | PSA Inhibition (%) |
| Dose-dependent increase | Dose-dependently increased spandidos-publications.comspandidos-publications.com | Up to 80% at 100 mg/kg spandidos-publications.comspandidos-publications.comresearchgate.net |
Comparative Efficacy and Mechanism with Other Androgen Receptor Antagonists
Comparing this compound to existing androgen receptor (AR) antagonists is essential to understand its potential advantages and unique properties.
Comparison with Bicalutamide (B1683754) in Preclinical Models
Preclinical studies have extensively compared this compound with bicalutamide, a widely used nonsteroidal antiandrogen researchgate.netspandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.net.
In vitro studies showed that this compound inhibited cell growth more strongly than bicalutamide in various prostate cancer cell lines, including VCaP, LNCaP, LNCaP-BC2 (AR overexpression model), and LNCaP-CS10 (androgen-independent AR activation model) spandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.net.
In xenograft models, this compound demonstrated strong inhibition of tumor growth in LNCaP, LNCaP-BC2, and LNCaP-CS10 models spandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.net. In contrast, bicalutamide showed a weaker effect in LNCaP xenografts and almost no effect in LNCaP-BC2 and LNCaP-CS10 xenografts spandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.net. This compound was also effective in inhibiting the growth of LNCaP tumors that had become resistant to bicalutamide treatment spandidos-publications.comspandidos-publications.comresearchgate.net.
Regarding mechanism, this compound inhibited the nuclear translocation of wild-type and mutant ARs (W741C and T877A), acting as a pure antagonist on their transcriptional activity spandidos-publications.comspandidos-publications.comresearchgate.net. Bicalutamide, however, did not inhibit the nuclear translocation of these ARs and exhibited partial or full agonistic effects on transcriptional activity spandidos-publications.comspandidos-publications.comresearchgate.net. A docking model suggests that this compound directly interacts with the M895 residue of helix 12, preventing its folding and thus inhibiting AR agonist activity researchgate.netspandidos-publications.comresearchgate.net. Bicalutamide, in contrast, is suggested to inhibit helix 12 folding indirectly researchgate.netaacrjournals.org.
Table 2: Comparison of this compound and Bicalutamide in Preclinical Models
Distinctive Advantages Over Partial Androgen Receptor Agonists
Existing AR antagonists like bicalutamide can exhibit partial agonist activity, which can limit their effectiveness, particularly in castration-resistant prostate cancer (CRPC) where mechanisms of resistance such as AR overexpression, androgen-independent AR activation, and AR mutation are present spandidos-publications.comspandidos-publications.comresearchgate.netresearchgate.net. This partial agonism can lead to weak or no antitumor effect against CRPCs with these resistance mechanisms spandidos-publications.comspandidos-publications.comresearchgate.net.
This compound is characterized as a pure AR antagonist, lacking the partial agonist activity seen with some other agents researchgate.netaacrjournals.orgspandidos-publications.comspandidos-publications.com. This pure antagonistic activity, particularly its ability to inhibit AR nuclear translocation and transcriptional activity without agonism, is suggested to provide advantages over agents with partial agonist profiles against CRPCs spandidos-publications.comspandidos-publications.com.
Differentiation from Androgen Receptor Degraders (e.g., PROTACs)
This compound functions as an androgen receptor nuclear translocation-inhibiting compound and a pure antagonist of AR transcriptional activity researchgate.netaacrjournals.orgspandidos-publications.comspandidos-publications.comresearchgate.net. Its mechanism involves interfering with the folding of helix 12 of the AR researchgate.netspandidos-publications.comresearchgate.net.
Androgen Receptor Degraders, such as Proteolysis Targeting Chimeras (PROTACs), represent a distinct therapeutic modality. PROTACs are designed to induce the selective degradation of target proteins through the ubiquitin-proteasome system researchgate.netnih.govnih.govmdpi.com. A PROTAC typically consists of a ligand for the protein of interest (in this case, AR), a ligand for an E3 ubiquitin ligase, and a linker connecting them researchgate.netnih.gov. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome researchgate.netnih.govmdpi.com. This mechanism is fundamentally different from the antagonistic action of this compound, which blocks AR function without necessarily inducing its degradation researchgate.netaacrjournals.orgspandidos-publications.comspandidos-publications.comresearchgate.net. AR degraders overcome resistance mechanisms related to AR stability and can be effective against AR variants that lack the ligand-binding domain targeted by traditional antagonists mdpi.comaacrjournals.org.
Table 3: Differentiation from Androgen Receptor Degraders
| Feature | This compound | Androgen Receptor Degraders (PROTACs) |
| Primary Mechanism | AR nuclear translocation inhibition, pure antagonism researchgate.netaacrjournals.orgspandidos-publications.comspandidos-publications.comresearchgate.net | Induces AR protein degradation via ubiquitin-proteasome system researchgate.netnih.govnih.govmdpi.com |
| Molecular Action | Interferes with AR helix 12 folding researchgate.netspandidos-publications.comresearchgate.net | Forms ternary complex with AR and E3 ligase, leads to ubiquitination researchgate.netnih.govmdpi.com |
| Effect on AR Protein Levels | Does not affect total AR level spandidos-publications.comspandidos-publications.com | Reduces AR protein levels through degradation researchgate.netmdpi.com |
Assessment of Metabolic Stability and Agonist Metabolite Production
Metabolic stability is a crucial pharmacokinetic property that describes the susceptibility of a compound to biotransformation by enzymes, primarily in the liver. if-pan.krakow.pl It is typically assessed using in vitro methods, such as incubation with liver microsomes or hepatocytes, and is expressed as in vitro half-life and intrinsic clearance. if-pan.krakow.pl Adequate metabolic stability is essential for achieving sufficient systemic exposure and therapeutic efficacy of a drug. spandidos-publications.com
The production of agonist metabolites from an AR antagonist is undesirable as these metabolites can activate the AR, potentially leading to reduced efficacy or even promoting cancer cell growth, particularly in CRPC where AR signaling remains crucial. researchgate.net
Strategies to Prevent Agonist Metabolite Formation
The development of this compound involved specific design strategies aimed at preventing the formation of agonist metabolites. Previous non-steroidal AR antagonists, such as CH4933468, had shown promise but were found to metabolize into dealkylated metabolites with strong agonist effects, limiting their in vivo antitumor activity. researchgate.netaacrjournals.orgnih.gov
To overcome this issue, two main strategies were applied during the design and synthesis of novel thiohydantoin derivatives, including this compound:
Replacement of the alkylsulfonamide moiety by a phenylsulfonamide. This modification was intended to avoid the production of agonist metabolites. researchgate.netnih.gov
Replacement of the phenyl ring with a pyridine (B92270) ring. This aimed to improve in vivo potency and reduce potential off-target effects like hERG affinity. researchgate.netnih.gov
Pharmacological assays indicated that this compound, as a result of these optimizations, functioned as a potent AR pure antagonist and importantly, did not produce the problematic agonist metabolite. researchgate.netresearchgate.netnih.gov This lack of agonist metabolite formation is considered a significant factor contributing to its antitumor activity in CRPC models. researchgate.net
Evaluation of Metabolite Profiles Across Species
Metabolite profiles of drug candidates are typically evaluated across various species to understand potential differences in metabolism between preclinical models and humans. This cross-species analysis helps in predicting human pharmacokinetics and identifying potential species-specific metabolic pathways.
Studies evaluating the production of agonist metabolites from this compound were conducted in liver microsomes from multiple species, including rat, mouse, monkey, and dog. researchgate.netaacrjournals.org These investigations aimed to confirm that the strategies employed to prevent agonist metabolite formation were effective across different species relevant to preclinical testing.
Furthermore, CH5137291 demonstrated remarkable stability in the liver microsomes of mice, rats, monkeys, and humans. spandidos-publications.comspandidos-publications.com This broad metabolic stability across species suggests a lower likelihood of rapid clearance via hepatic metabolism, contributing to sufficient exposure levels. spandidos-publications.comspandidos-publications.com
While specific detailed data tables showing metabolite profiles across all species were not available in the provided snippets, the research findings consistently report the absence of agonist metabolite formation in the tested species. researchgate.netaacrjournals.orgnih.gov
Table 1: Summary of Agonist Metabolite Formation for CH5137291 Across Species
| Species | Agonist Metabolite Formation | Source Type |
| Rat | Not detected | Liver microsomes |
| Mouse | Not detected | Liver microsomes |
| Monkey | Not detected | Liver microsomes |
| Dog | Not detected | Liver microsomes |
| Human | Not detected | Liver microsomes |
Note: Data compiled from research findings indicating the absence of dealkylated agonist metabolites. spandidos-publications.comresearchgate.netaacrjournals.orgnih.govspandidos-publications.com
The metabolic stability of CH5137291 in liver microsomes from multiple species, including humans, coupled with the absence of agonist metabolite formation, supports its favorable pharmacokinetic profile and its potential as a pure AR antagonist for the treatment of CRPC. spandidos-publications.comresearchgate.netspandidos-publications.com
Mechanisms of Resistance and Overcoming Therapeutic Challenges
CH-5137291 Activity Against Established Resistance Pathways
This compound has been developed as a pure AR antagonist with a distinct mechanism of action involving the inhibition of AR nuclear translocation spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.net. This mechanism differs from that of bicalutamide (B1683754) and contributes to its activity against various resistance pathways. CH5137291 has shown superior efficacy compared to bicalutamide against CRPCs with AR overexpression, androgen-independent activation, and AR mutation as mechanisms of resistance spandidos-publications.comspandidos-publications.comaacrjournals.org.
Studies using cell lines with AR overexpression, such as LNCaP-BC2, have demonstrated the efficacy of this compound spandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.netresearchgate.net. In vitro, CH5137291 completely inhibited the proliferation of LNCaP-BC2 cells, whereas bicalutamide showed only partial inhibition or even biphasic activity researchgate.net.
In xenograft models of castrated mice implanted with LNCaP-BC2 cells, this compound significantly inhibited tumor growth and reduced plasma PSA levels spandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.net. In contrast, bicalutamide showed minimal or no inhibition of tumor growth in these models spandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.net. These findings suggest that this compound is effective against CRPC driven by AR overexpression.
The following table summarizes the in vitro growth inhibition data for this compound and bicalutamide against LNCaP-BC2 cells:
| Cell Line | Mechanism of Resistance | This compound Activity (In vitro) | Bicalutamide Activity (In vitro) | Source |
| LNCaP-BC2 | AR Overexpression | Complete inhibition | Partial inhibition / Biphasic | researchgate.net |
In addition to AR overexpression, this compound has also shown activity against androgen-independent AR activation models, such as LNCaP-CS10 cells spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.net. In vitro, CH5137291 strongly inhibited the growth of LNCaP-CS10 cells, while bicalutamide surprisingly stimulated their proliferation researchgate.net. In xenograft models using LNCaP-CS10 cells, this compound demonstrated significant antitumor activity and reduced PSA levels, whereas bicalutamide had almost no effect spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.net.
Furthermore, this compound has shown activity against AR mutations, including the bicalutamide-resistant W741C mutation and the flutamide-resistant T877A mutation spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comaacrjournals.org. In vitro functional assays revealed that this compound inhibited the nuclear translocation and acted as a pure antagonist on the transcriptional activity of both wild-type and these mutant ARs spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comaacrjournals.org. Bicalutamide, in contrast, showed agonistic effects on the transcriptional activity of wild-type and mutant ARs spandidos-publications.comresearchgate.netaacrjournals.org. A docking model suggested that CH5137291 interferes with the folding of helix 12 of the AR, which is crucial for agonist activity, in both wild-type and W741C-mutant ARs spandidos-publications.comspandidos-publications.comspandidos-publications.com.
The following table summarizes the activity of this compound and bicalutamide against different AR types:
| AR Type | This compound Activity (Transcriptional) | Bicalutamide Activity (Transcriptional) | This compound Nuclear Translocation | Bicalutamide Nuclear Translocation | Source |
| Wild-type AR | Pure Antagonist | Partial/Full Agonist | Inhibited | Stimulated | spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comspandidos-publications.comaacrjournals.org |
| W741C Mutant | Pure Antagonist | Full Agonist | Inhibited | Not inhibited | spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comaacrjournals.org |
| T877A Mutant | Pure Antagonist | Partial Agonist | Inhibited | Not inhibited | spandidos-publications.comspandidos-publications.comresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.comaacrjournals.org |
These findings indicate that this compound offers a novel therapeutic approach with potential efficacy against major types of castration-resistant prostate cancers driven by AR overexpression, androgen-independent activation, and certain AR mutations spandidos-publications.comspandidos-publications.comnih.gov.
Efficacy Against Androgen-Independent Androgen Receptor Activation Models
Androgen-independent AR activation, sometimes referred to as "outlaw" pathways, contributes to castration resistance. spandidos-publications.comaacrjournals.org this compound has shown efficacy against prostate cancer cell lines and xenograft models that exhibit this mechanism. In vitro studies using LNCaP-CS10 cells, which display androgen-independent proliferation, demonstrated that this compound completely inhibited cell growth, whereas bicalutamide surprisingly stimulated their proliferation. researchgate.net Furthermore, this compound decreased nuclear AR levels and increased cytoplasmic AR levels in LNCaP-CS10 cells, indicating its function as an AR nuclear translocation inhibitor in this androgen-independent context. spandidos-publications.comspandidos-publications.com In xenograft models using castrated mice bearing LNCaP-CS10 tumors, this compound treatment significantly inhibited tumor growth and reduced plasma PSA levels, while bicalutamide showed no inhibitory effect. spandidos-publications.comresearchgate.netresearchgate.net
Here is a summary of the in vivo efficacy of this compound against the LNCaP-CS10 xenograft model:
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (TGI%) on Day 16 | Plasma PSA Level Reduction |
| LNCaP-CS10 | CH5137291 | 10 | 88% spandidos-publications.com | Significant reduction researchgate.net |
| LNCaP-CS10 | CH5137291 | 100 | 88% spandidos-publications.com | Significant reduction researchgate.net |
| LNCaP-CS10 | Bicalutamide | 10, 100 | No inhibition researchgate.netresearchgate.net | No effect researchgate.net |
Efficacy Against Mutant Androgen Receptor Variants
AR mutations are another mechanism of resistance to antiandrogens, leading to altered ligand specificity or constitutive activity. spandidos-publications.comscirp.org this compound has been evaluated for its activity against prostate cancer cells expressing common AR mutations. In vitro functional assays demonstrated that this compound inhibited the nuclear translocation of wild-type AR as well as W741C and T877A mutant ARs. spandidos-publications.comspandidos-publications.comaacrjournals.org It also acted as a pure antagonist on the transcriptional activity of these mutant ARs. spandidos-publications.comspandidos-publications.comaacrjournals.org A docking model suggested that this compound interacts with the M895 residue of helix 12, which is crucial for inhibiting helix 12 folding and preventing AR agonist activity in both wild-type and W741C-mutant ARs. spandidos-publications.comspandidos-publications.com In contrast, bicalutamide did not inhibit the nuclear translocation of these mutant ARs and exhibited partial or full agonistic effects on their transcriptional activity. spandidos-publications.comspandidos-publications.com CH5137291 also showed superior in vitro inhibitory effects compared to bicalutamide in VCaP cells, which express the W741C AR mutation. aacrjournals.org
Strategies to Overcome Evolving Resistance in Prostate Cancer
Despite advancements in AR-targeted therapies, the development of resistance remains a major challenge in advanced prostate cancer. mdpi.comfrontiersin.org Strategies to overcome evolving resistance include combination therapies targeting complementary pathways and exploring alternative therapeutic approaches. mdpi.comurotoday.com
Combination Therapies Targeting Complementary Pathways
Combining AR-targeted agents with therapies that inhibit other signaling pathways or target different resistance mechanisms is a promising strategy. For instance, PARP inhibitors have shown promise in combination with AR pathway inhibitors, particularly in patients with DNA repair gene mutations. urotoday.com This synergy is thought to occur because AR pathway inhibitors can induce a state of homologous recombination repair deficiency, sensitizing cancer cells to PARP inhibition, while PARP inhibitors may upregulate AR signaling, enhancing ARPI activity. urotoday.com Combinations such as Olaparib plus abiraterone, Niraparib plus abiraterone, and Talazoparib plus enzalutamide (B1683756) have received regulatory approval for specific patient populations with mCRPC. urotoday.com While specific data on this compound in combination therapies were not found in the provided context, the principle of combining AR antagonists with agents targeting other resistance pathways is a key approach in overcoming evolving resistance.
Alternative Therapeutic Approaches in Advanced Prostate Cancer
Beyond targeting the AR directly, alternative strategies are being explored for advanced prostate cancer, especially in cases of resistance to conventional AR-targeted therapies. These include approaches that target different domains of the AR, induce AR degradation, or target AR splice variants. mdpi.comnih.gov Selective androgen receptor degraders (SARDs), which promote AR degradation, are a promising new approach that may overcome resistance caused by AR mutations. mdpi.com Targeting the AR amino-terminal domain (NTD) is also being investigated, as this region can drive AR activity independently of ligand binding and the ligand-binding domain targeted by many current antiandrogens. mdpi.com Additionally, therapies targeting epigenetic alterations and alternative splicing events that influence prostate cancer development and resistance are under investigation. explorationpub.com For example, EZH2 inhibitors have shown potential in enhancing the activity of antiandrogens and potentially overcoming enzalutamide resistance. frontiersin.org Immunotherapy combinations are also being explored, particularly in patients with specific tumor characteristics like DNA repair defects or immune cell infiltration. ucl.ac.uk
Future Research Directions in Androgen Receptor Targeted Therapies
Exploring Novel Androgen Receptor-Dependent Signaling Pathways
Resistance to current AR-targeted therapies often involves the reactivation of AR signaling or the activation of AR bypass pathways. guidetopharmacology.org Future research aims to delineate these novel signaling cascades and identify new targets. Mechanisms of resistance can broadly be categorized into sustained AR activation, AR bypass pathways involving alternative steroid receptors, and AR-independent pathways. guidetopharmacology.org Studies are exploring the role of AR splice variants, such as AR-V7, which can drive resistance to therapies targeting the AR ligand-binding domain. guidetopharmacology.org CH-5137291 has been described as an androgen receptor nuclear translocation-inhibiting compound, suggesting its mechanism is relevant to disrupting AR signaling. nih.gov Understanding how compounds like this compound interfere with AR nuclear translocation and potentially impact these resistance pathways is an area for continued investigation. Research into novel AR-regulated genes and AR coregulators is also critical for identifying potential therapeutic targets in the castration-resistant state.
Investigation of this compound in Diverse Preclinical Cancer Models Beyond Prostate Cancer
While AR signaling is most prominently associated with prostate cancer, its role in other cancer types, including breast cancer, is gaining recognition. Preclinical models, such as cell lines, patient-derived xenografts (PDXs), and organoids, are invaluable tools for studying cancer biology and evaluating novel therapeutic agents. Although this compound has shown activity in CRPC cell lines nih.gov, its potential efficacy in AR-positive cancers beyond the prostate warrants further investigation in diverse preclinical models. This includes exploring its activity in different subtypes of breast cancer, particularly AR-positive, ER-negative, or HER2-positive subtypes, where AR-targeting therapy is being explored. Utilizing a range of preclinical models that recapitulate the molecular diversity and heterogeneity of human tumors is crucial for predicting clinical responses.
Integration of Computational Modeling and Artificial Intelligence in Drug Discovery
Computational approaches and artificial intelligence (AI) are increasingly being integrated into the drug discovery and development pipeline to accelerate the identification and optimization of potential therapeutic agents. These methods can be applied to various stages, including target identification, lead discovery and optimization, and preclinical testing. Techniques such as molecular docking, pharmacophore modeling, and virtual screening can help identify compounds with desired interactions with AR or related proteins involved in resistance pathways. While specific applications of computational modeling and AI for this compound were not detailed in the search results, these tools can be valuable in understanding its interaction with AR, predicting potential off-target effects, and designing novel derivatives with improved properties or activity against resistant AR variants. Leveraging big data and machine learning algorithms can also aid in identifying biomarkers predictive of response to AR-targeted therapies, including agents like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
